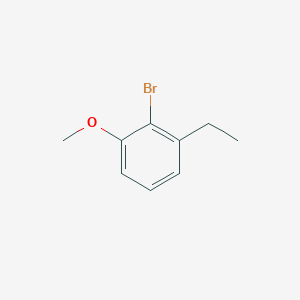

2-Bromo-1-ethyl-3-methoxybenzene

Description

Properties

CAS No. |

1369855-14-0 |

|---|---|

Molecular Formula |

C9H11BrO |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-bromo-1-ethyl-3-methoxybenzene |

InChI |

InChI=1S/C9H11BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3 |

InChI Key |

XTLQJIQVXFHGJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Material Selection

A common starting material is 3-methoxyacetophenone or related acetophenone derivatives, which can be functionalized stepwise to introduce the ethyl and bromo substituents.

Stepwise Synthesis Strategy

Nitration and Reduction (for methoxyacetophenone derivatives)

Nitration : The aromatic ring is nitrated at low temperatures (-10 to -5 °C) using a mixture of concentrated sulfuric acid and nitric acid, to yield 3-nitroacetophenone derivatives. This step is crucial for activating the ring for further transformations while controlling substitution patterns.

Reduction : The nitro group is reduced to an amino group using iron powder in dilute hydrochloric acid, followed by neutralization and isolation of 3-aminoacetophenone intermediates.

Methylation to Introduce Methoxy Group

- The hydroxy group on 3-hydroxyacetophenone is methylated using dimethyl sulfate in the presence of ammoniacal liquor to maintain pH 8–9 at 50–60 °C. This yields 3-methoxyacetophenone with high yield (~80%) and purity (99.1% HPLC).

Bromination

Bromination is performed using N-bromo-succinimide (NBS) in acetic acid at room temperature for 3 hours. The reaction selectively brominates the 2-position relative to the ethyl or methoxy substituent, yielding 2-bromo-3-methoxyacetophenone derivatives with yields around 79.5%.

The product is isolated by filtration and recrystallization from ethyl acetate, achieving high purity and well-defined melting points (64–66 °C).

Ethylation

Ethylation of the aromatic ring can be introduced either before or after methoxylation/bromination via Friedel-Crafts alkylation or by using ethyl-substituted starting materials.

Careful control of reaction conditions is necessary to avoid polyalkylation or substitution at undesired positions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 at -10 to -5 °C | 3-Nitroacetophenone | High | Temperature control critical |

| 2 | Reduction | Fe powder in 4–10% HCl, reflux | 3-Aminoacetophenone | High | Neutralization with ammonia |

| 3 | Methylation | Dimethyl sulfate, ammoniacal liquor, 50–60 °C | 3-Methoxyacetophenone | ~80 | pH maintained at 8–9 |

| 4 | Bromination | NBS in acetic acid, room temp, 3 h | 2-Bromo-3-methoxyacetophenone | ~79.5 | Recrystallization for purity |

| 5 | Ethylation | Friedel-Crafts alkylation or ethyl-substituted precursor | 2-Bromo-1-ethyl-3-methoxybenzene | Variable | Requires regioselectivity control |

Alternative Oxidative Bromination Method

In some patents, oxidative bromination is performed using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst, yielding brominated aromatic intermediates at moderate temperatures (15–82 °C). This method provides good yields (75–80%) and can be adapted for related brominated aromatic compounds, though specific adaptation to 2-Bromo-1-ethyl-3-methoxybenzene requires optimization.

Mechanistic Insights

The methylation step proceeds via nucleophilic substitution of the phenolic hydroxyl by methyl groups from dimethyl sulfate under basic conditions.

Bromination with NBS proceeds via electrophilic aromatic substitution, with the directing effects of the methoxy and ethyl groups guiding bromination to the 2-position.

Oxidative bromination using persulfate involves radical intermediates and requires careful control of temperature and reagent stoichiometry to avoid over-bromination.

Analytical Data and Purity

Melting Point : 64–66 °C (for 2-bromo-3-methoxyacetophenone intermediate)

Purity : >99% by HPLC after recrystallization

Yield : Typically 75–80% per step, cumulative yield depends on sequence and purification

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Nitration temperature | -10 to -5 °C | Controls regioselectivity |

| Reduction conditions | Fe powder, 4–10% HCl, reflux | Efficient nitro to amino conversion |

| Methylation temperature | 50–60 °C | pH 8–9 maintained with ammoniacal liquor |

| Bromination reagent | N-Bromo-succinimide (NBS) | Room temperature, 3 h reaction time |

| Bromination solvent | Acetic acid | Facilitates electrophilic substitution |

| Oxidative bromination agent | Potassium persulfate | Alternative method, requires acid catalyst |

| Overall yields per step | 75–80% | High purity achievable with recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-3-methoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring.

Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1-ethyl-3-methoxybenzene.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

Oxidation: 2-Bromo-1-ethyl-3-methoxybenzoic acid.

Reduction: 2-Bromo-1-ethyl-3-methoxyethane.

Scientific Research Applications

2-Bromo-1-ethyl-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-3-methoxybenzene in chemical reactions involves the formation of intermediates such as carbocations or carbanions, depending on the reaction type. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physical properties are influenced by the positions and nature of substituents. Below is a comparison with key analogs:

Table 1: Structural Comparison of Brominated Methoxybenzene Derivatives

Table 2: Hazard Profile Comparison

Research Findings and Trends

- Crystallography : Derivatives like 2-[5-Bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 1224629-07-5) are analyzed via SHELX software, highlighting the role of bromine in stabilizing crystal lattices .

- Synthetic Methods : Ethyl-substituted bromoarenes are increasingly synthesized via Friedel-Crafts alkylation, offering higher yields than methyl analogs .

Biological Activity

2-Bromo-1-ethyl-3-methoxybenzene, also known as 1-Ethyl-2-bromo-3-methoxybenzene, is an organic compound with significant applications in chemical synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.12 g/mol |

| IUPAC Name | 2-Bromo-1-ethyl-3-methoxybenzene |

| SMILES | CC(C)C1=C(C=CC(=C1)OC)Br |

Biological Activity Overview

Research indicates that 2-Bromo-1-ethyl-3-methoxybenzene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular processes.

Antimicrobial Activity

Studies have shown that halogenated compounds like 2-Bromo-1-ethyl-3-methoxybenzene can possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Case Study:

In a study conducted to evaluate the antimicrobial efficacy of various halogenated compounds, 2-Bromo-1-ethyl-3-methoxybenzene demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:

A recent in vitro study indicated that 2-Bromo-1-ethyl-3-methoxybenzene reduced the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that 2-Bromo-1-ethyl-3-methoxybenzene may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Experimental Data:

In a controlled laboratory setting, cancer cell lines treated with varying concentrations of 2-Bromo-1-ethyl-3-methoxybenzene showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

The biological activity of 2-Bromo-1-ethyl-3-methoxybenzene is likely mediated through multiple mechanisms:

- Membrane Disruption: The bromine atom enhances hydrophobic interactions with lipid membranes.

- Enzyme Inhibition: The methoxy group may participate in hydrogen bonding with active sites of enzymes.

- Signal Transduction Modulation: The compound may interfere with signaling pathways related to inflammation and cell growth.

Q & A

Basic Synthesis Methods

Q: What are the recommended laboratory methods for synthesizing 2-Bromo-1-ethyl-3-methoxybenzene? A: The synthesis typically involves electrophilic aromatic bromination of a pre-functionalized benzene derivative. For example:

Precursor Preparation : Start with 1-ethyl-3-methoxybenzene.

Bromination : Use bromine (Br₂) or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce the bromine atom regioselectively. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity .

Workup : Purify via column chromatography or recrystallization to isolate the product.

Key Considerations : Monitor reaction progress using TLC and confirm regiochemistry via -NMR (e.g., coupling patterns for aromatic protons) .

Advanced Regioselectivity Analysis

Q: How can computational modeling predict bromination regioselectivity in substituted methoxybenzenes? A: Density Functional Theory (DFT) calculations assess electronic and steric effects:

Electron Density Maps : Identify electron-rich positions (e.g., para/ortho to methoxy groups) favoring electrophilic attack .

Transition State Analysis : Compare activation energies for bromination at different sites using software like Gaussian or ORCA.

Validation : Cross-reference computational predictions with experimental -NMR and X-ray crystallography data (e.g., SHELX refinement ).

Case Study : For 2-Bromo-1-ethyl-3-methoxybenzene, steric hindrance from the ethyl group may shift bromination to less hindered positions .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques effectively characterize 2-Bromo-1-ethyl-3-methoxybenzene? A:

- and -NMR :

- Aromatic protons show splitting patterns indicative of substitution (e.g., doublets for para-bromine).

- Ethyl groups exhibit triplet (CH₂) and quartet (CH₃) signals .

IR Spectroscopy : Confirm methoxy (C-O stretch ~1250 cm⁻¹) and C-Br (~600 cm⁻¹) bonds.

Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) and fragmentation patterns validate molecular weight and structure .

Advanced Data Contradiction Resolution

Q: How to resolve discrepancies in NMR data for brominated methoxybenzene derivatives? A:

Empirical Validation :

- Repeat experiments under controlled conditions to rule out human error .

- Use high-field NMR (≥400 MHz) for enhanced resolution.

Complementary Techniques :

- X-ray crystallography (via SHELX ) provides unambiguous structural confirmation.

- Cross-check with - COSY and NOESY for spatial correlations.

Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .

Advanced Yield Optimization

Q: What strategies improve the yield of 2-Bromo-1-ethyl-3-methoxybenzene in electrophilic substitution? A:

Catalyst Screening : Test Lewis acids (FeBr₃ vs. AlCl₃) to enhance reaction efficiency .

Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic attack over side reactions.

Temperature Control : Moderate heating (50–70°C) accelerates kinetics without degrading reactants.

In Situ Monitoring : Use GC-MS or inline IR to terminate reactions at peak product concentration .

Basic Purification Challenges

Q: What are common purification challenges, and how are they addressed? A:

Regioisomeric Impurities : Separate using silica gel chromatography with gradient elution (hexane/ethyl acetate) .

Residual Catalysts : Wash with aqueous NaHCO₃ or EDTA to remove metal ions.

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Reactivity in Cross-Coupling

Q: How does steric hindrance affect 2-Bromo-1-ethyl-3-methoxybenzene in Suzuki-Miyaura reactions? A:

Steric Effects : The ethyl group adjacent to bromine hinders Pd catalyst coordination, reducing coupling efficiency.

Mitigation Strategies :

- Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.

- Increase reaction temperature (80–100°C) to overcome kinetic barriers.

Substrate Scope : Test alternative aryl halides (e.g., iodides) for improved reactivity .

Advanced Pharmacological Applications

Q: What methodologies assess the biological activity of 2-Bromo-1-ethyl-3-methoxybenzene derivatives? A:

In Vitro Assays :

- Antifungal Testing : Disk diffusion assays against Candida albicans .

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric readouts.

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl with fluorinated groups) and compare bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.